Uranium(2+);hydrate
Description
Significance of Low-Valent Actinide Research in Hydrated Systems
Research into low-valent actinides in hydrated environments pushes the boundaries of our understanding of coordination chemistry and redox behavior. While practical applications are limited due to their extreme instability, these studies offer a unique platform to probe fundamental aspects of f-orbital chemistry, relativistic effects on electronic structure, and the thermodynamics of highly reducing species. The insights gained from theoretical explorations of ions like aqueous U(II) can refine computational models that are essential for predicting the behavior of other, more stable, actinide species in complex aqueous systems. The synthesis, isolation, and characterization of low-valent actinide complexes, primarily with uranium and thorium centers in formal oxidation states of +3 or lower, are of significant interest to underscore the importance of the ligand environment in accessing these reactive species. researchgate.netcore.ac.uk
Overview of Uranium Oxidation States and the Unique Nature of Aqueous Uranium(II)
Uranium can exist in several oxidation states, from +2 to +6. researchgate.net In aqueous solutions, the most common and stable oxidation state is +6, in the form of the linear uranyl ion (UO₂²⁺), which imparts a characteristic yellow color to its solutions. nih.govmdpi.com The +4 oxidation state (as U⁴⁺) is also accessible and is typically green in acidic solutions, though it is a strong reducing agent. mdpi.com The +3 state (U³⁺) is even more strongly reducing, with an intense claret color, and is readily oxidized by water. acs.org The +5 state (as UO₂⁺) is generally unstable in solution and tends to disproportionate. acs.org
The uranium(II) state represents an extreme in this series. Unlike the higher oxidation states which form stable or metastable aqua ions, the hydrated U(II) ion, notionally represented as [U(H₂O)ₙ]²⁺, is exceptionally unstable in water. Its chemistry is largely confined to non-aqueous, organometallic complexes where bulky ligands can stabilize the low-valent metal center. unige.ch The synthesis of molecular uranium complexes in oxidation states lower than +3 remains a significant challenge. aip.org
Fundamental Chemical Principles Governing Uranium(II) in Hydrated Environments
The primary factor governing the existence of uranium(II) in water is its redox potential. The standard potential for the U(III)/U(II) couple in aqueous solution has been predicted by theoretical calculations.
Predicted Redox Potentials of Aqueous Uranium Couples
| Redox Couple | Predicted Standard Potential (V vs. SHE) |
|---|---|
| U(III) / U(II) | -3.1 |
| U(IV) / U(III) | -0.52 |
| U(VI)O₂²⁺ / U(IV) | +0.27 |
This table presents theoretically predicted values for the U(III)/U(II) couple and established experimental values for other uranium couples for comparison.
The highly negative predicted redox potential of -3.1 V for the U(III)/U(II) couple indicates that U(II) is an extremely powerful reducing agent. acs.org It would spontaneously and rapidly reduce water, which has a standard reduction potential of -0.83 V at pH 7, to produce hydrogen gas. This inherent reactivity is the fundamental reason for its non-existence as a stable hydrated ion.
From a theoretical standpoint, the hydrated U(II) ion would be a simple aqua ion, [U(H₂O)ₙ]²⁺, in contrast to the actinyl ions of U(V) and U(VI) which contain U-O multiple bonds. acs.orgmdpi.com The electronic configuration of U(II) is [Rn] 5f⁴. The interaction between the U(II) center and water ligands would be predominantly electrostatic, influenced by the large ionic radius and the diffuse nature of the f-orbitals.
Contextual Relevance of Uranium(II) Speciation in Aqueous Geochemistry
Given its extreme instability, the direct participation of hydrated uranium(II) in most geochemical processes is highly improbable. The geochemistry of uranium in natural waters is overwhelmingly dominated by the behavior of U(IV) and U(VI). nerc.ac.ukresearchgate.net Under oxidizing conditions, uranium is mobile as the soluble U(VI) uranyl ion, often complexed with carbonate. nerc.ac.uk In reducing environments, it precipitates as the insoluble U(IV) oxide, uraninite (B1619181) (UO₂). researchgate.net
However, the immense reducing power of a hypothetical transient U(II) species underscores the thermodynamic driving forces at the extreme end of uranium's redox chemistry. While not a direct participant, the theoretical properties of U(II) help to frame the redox boundaries for uranium in geochemical systems. Any environment capable of generating a species as reducing as U(II) would instantly reduce any available higher-valent uranium, ensuring its sequestration in the +3 or, more likely, the stable +4 state. Therefore, its relevance is not in its presence, but in its profound and immediate absence, which reinforces the U(IV)/U(VI) couple as the dominant redox switch in uranium's environmental geochemistry.
Structure
2D Structure
Properties
CAS No. |
201798-33-6 |
|---|---|
Molecular Formula |
H2OU+2 |
Molecular Weight |
256.044 g/mol |
IUPAC Name |
uranium(2+);hydrate |
InChI |
InChI=1S/H2O.U/h1H2;/q;+2 |
InChI Key |
RTWTYXRIEVIYMB-UHFFFAOYSA-N |
Canonical SMILES |
O.[U+2] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Uranium Ii Aquo Complexes and Hydrates
Electronic Structure Elucidation of Aqueous Uranium(II) Species
Understanding the electronic configuration and behavior of the U(II) ion in a hydrated form is fundamental to predicting its chemical properties. Computational chemistry provides essential tools to probe these characteristics, which are often difficult to study experimentally.
Relativistic Effects on Electronic Structure Calculations for Aqueous Uranium(II)
For heavy elements like uranium, relativistic effects are not just minor corrections but are fundamental to accurately describing the electronic structure. arxiv.orgnih.gov These effects arise because electrons in inner orbitals move at speeds comparable to the speed of light. arxiv.org Relativistic calculations on uranium compounds have shown two major consequences: the splitting of energy levels due to spin-orbit coupling and an upward shift in the energies of molecular orbitals. aip.orgresearchgate.net Spin-orbit coupling, a direct relativistic effect, is particularly strong for the 6p and 5f orbitals and can significantly influence the electronic ground state and bond multiplicity. nih.govaip.org Indirect relativistic effects, which cause a contraction of s and p orbitals and an expansion of d and f orbitals, also play a role. researchgate.net These changes in radial distribution enhance bonding by decreasing antibonding interactions and increasing bonding ones. aip.orgresearchgate.net Computational studies comparing non-relativistic, scalar-relativistic, and full-relativistic methods have demonstrated that non-relativistic approaches yield results that deviate significantly from experimental values for properties like lattice constants and band gaps. arxiv.org Therefore, any accurate theoretical treatment of hydrated U(II) must incorporate these relativistic effects.
Spin State Determination and Magnetic Properties of Hydrated Uranium(II) (Theoretical Aspects)
The open-shell nature of the U(II) ion, with its unpaired 5f and potentially 6d electrons, leads to interesting magnetic properties. The determination of the spin state is closely tied to the valence electron configuration. A 5f⁴ configuration would have a different spin multiplicity and magnetic moment compared to a 5f³6d¹ configuration. Theoretical studies of uranium compounds often employ crystal-field theory to predict the ground state and magnetic behavior. aps.org The magnetic properties of uranium compounds are known to be influenced by the hybridization between the 5f and 6d electronic states. anl.gov For instance, in some uranium complexes, this hybridization is the key factor determining the magnetic properties of the material. anl.gov While experimental data on U(II) hydrates is scarce, theoretical calculations can predict the paramagnetic behavior. For example, studies on beta-uranium hydride show it follows the Curie-Weiss law, indicative of paramagnetism. aps.org Theoretical investigations of uranium(II) complexes have shown that at low temperatures, the magnetic moments tend to drop towards zero. researchgate.net
Bonding Characterization in Uranium(II)-Water Interactions
The nature of the bond between the uranium(II) cation and the oxygen atoms of the surrounding water molecules is a key aspect of its aqueous chemistry.
Assessment of Covalency in Uranium-Oxygen (Water) Bonds
The interaction between uranium and oxygen in its various compounds is known to have a significant covalent character, a feature that distinguishes actinides from the more ionic lanthanides. This covalency arises from the mixing of uranium's 5f and 6d orbitals with the oxygen 2p orbitals. mdpi.com In the well-studied uranyl(VI) ion, the U-O bonds are considered to have multiple bond character and are highly covalent. mdpi.comnih.gov While the oxidation state is lower in U(II), some degree of covalency in the U-O(water) bonds is still expected. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to assess the degree of covalency. rsc.orglancs.ac.ukrsc.org These analyses can quantify the electron density at the bond critical point between the uranium and oxygen atoms, providing a measure of the shared-electron interaction. Studies on other uranium complexes have shown that the degree of covalency can be influenced by the other ligands present. rsc.org For instance, complexation with other ligands can sometimes lead to a more ionic U-O interaction. rsc.org Theoretical studies on the interaction of water with uranium oxide surfaces also highlight the tendency for water to interact strongly, sometimes dissociatively, forming hydroxyl groups, which points to the significant electronic interactions at play. researchgate.net
Table 1: Key Theoretical Findings on Uranium(II) and Related Uranium Species
| Property | Finding | Relevant Orbitals | Significance |
|---|---|---|---|
| Valence Configuration | Competition between 5f³6d¹ and 5f⁴ configurations, influenced by the ligand environment. capes.gov.br | 5f, 6d, 7s | Determines the fundamental electronic and magnetic properties of the ion. |
| Orbital Hybridization | Significant mixing of U 5f and 6d orbitals with O 2p orbitals in bonding. mdpi.com | 5f, 6d, 7s, 7p | Essential for the formation and stability of the aquo complex. |
| Relativistic Effects | Spin-orbit coupling and scalar relativistic effects are crucial for accurate electronic structure description. arxiv.orgaip.orgresearchgate.net | 5f, 6p | Without these, theoretical models fail to predict experimental properties accurately. |
| Magnetic Properties | Paramagnetic behavior is expected, with the specific spin state depending on the ground-state configuration. anl.govaps.orgresearchgate.net | 5f, 6d | Provides insight into the unpaired electron distribution and electronic ground state. |
| U-O Covalency | The U-O bond is expected to have a degree of covalent character due to orbital mixing. mdpi.comrsc.org | 5f, 6d, O 2p | Distinguishes actinide chemistry from lanthanide chemistry and influences reactivity. |
Analysis of Metal-Ligand Interactions within Aquo Complexes
The interaction between a central uranium metal ion and its surrounding water ligands in an aquo complex is a subject of intense theoretical investigation. The nature of these bonds is complex, involving a mixture of ionic and covalent character, which is significantly influenced by the participation of uranium's 5f orbitals. mdpi.com Unlike the 4f orbitals in lanthanides, the 5f orbitals of actinides like uranium are more spatially extended, allowing for greater involvement in chemical bonding. researchgate.net
Computational studies, particularly those employing Density Functional Theory (DFT) and multi-reference wavefunction methods, have been crucial in elucidating these interactions. Analysis of various uranium complexes reveals that equatorial U–O bonds, such as those with water molecules, typically exhibit bond orders between 0.3 and 0.6, suggesting a predominantly ionic or weakly covalent character. nih.gov However, the degree of covalency is a key factor that distinguishes actinide chemistry from that of lanthanides. researchgate.net Theoretical models indicate that the main interaction between a ligand and the uranium center is often a σ-bond, but for uranium complexes, there can be an additional donation from the 5f orbitals to the ligand's π* orbitals. researchgate.net This potential for more covalent metal-ligand interactions is a defining feature of uranium systems. mdpi.com
The electronic structure of these complexes is intricate. Frontier molecular orbitals in uranium-based systems often feature a Highest Occupied Molecular Orbital (HOMO) with significant ligand character, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily centered on the uranium atom and exhibits 5f character. nih.gov This arrangement facilitates Ligand to Metal Charge Transfer (LMCT), an electronic promotion from the ligand to the uranium center. nih.gov
Water Coordination Shell Modeling and Hydrogen Bonding Networks
Modeling the coordination of water molecules around a uranium ion is fundamental to understanding its behavior in aqueous solutions. For hydrated actinyl ions like the common uranyl ion ([UO₂]²⁺), which serves as a proxy for studying hydrated uranium, the first hydration shell is well-defined. Experimental and computational studies consistently show a coordination number of five water molecules in the equatorial plane of the linear O=U=O axis. mdpi.comnih.govunige.chnih.gov
Molecular dynamics (MD) and quantum mechanical simulations provide precise structural data for these hydration shells. The average distance between the uranium atom and the oxygen of the first-shell water molecules (U–O(H₂O)) is consistently calculated to be around 2.40 Å to 2.46 Å. nih.govunige.chresearchgate.netnih.gov The second hydration shell is more diffuse and anisotropic. core.ac.uk It is composed of distinct regions, with a prominent peak in the U–O radial distribution function appearing at approximately 4.6 Å. nih.govresearchgate.netnih.gov This second shell contains water molecules that are hydrogen-bonded to the five primary water molecules. nih.gov
A notable characteristic of the uranyl aquo complex is the anisotropy of its hydration structure. nih.govcore.ac.uk The equatorial region, containing the first hydration shell, is highly structured. In contrast, the axial regions above and below the uranyl ion are significantly less structured and relatively depopulated of water molecules. nih.govnih.govcore.ac.uk Simulations have shown that there is generally no direct, stable hydrogen bonding between the axial oxygens of the uranyl moiety and surrounding water molecules. unige.chnih.govresearchgate.netnih.gov Water molecules in the apical regions may sporadically form hydrogen bonds, but these interactions are transient. nih.gov
| Parameter | Value | Method/Study | Citation |
|---|---|---|---|
| First Shell Coordination Number | 5 | MD Simulations | nih.govunige.chnih.gov |
| Average First Shell U–O(H₂O) Distance | 2.40 - 2.46 Å | MD / QM Simulations | nih.govunige.chresearchgate.net |
| Average Second Shell U–O Distance | ~4.6 - 4.7 Å | MD / QM Simulations | unige.chresearchgate.netnih.gov |
| Average U=O Bond Length (Uranyl) | 1.77 Å | MD Simulations | nih.gov |
Advanced Computational Methodologies for Uranium(II) Aquo Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse for investigating uranium complexes due to its favorable balance of computational cost and accuracy. researchgate.net DFT methods are widely applied to predict the geometries, electronic structures, and thermodynamic properties of uranium aquo and related complexes. mdpi.comacs.org For instance, DFT calculations have been used to probe the primary coordination sphere and electronic structure of species like [UO₂Cl₄(H₂O)]²⁻, revealing how the presence of a water ligand can strengthen the U=O bond compared to the anhydrous analogue. acs.org
DFT, often combined with a polarizable continuum model (PCM) to simulate solvent effects, is used to compute aqueous stability constants for various uranium-ligand complexes. researchgate.netnih.gov While DFT can provide good estimates of relative binding strengths, the absolute values are often overestimated, necessitating calibration against experimental data. researchgate.net DFT has also been employed in dynamic simulations (DFT-MD or AIMD) to study the behavior of uranium complexes in explicit solvent environments. rsc.org These simulations can reveal the dynamic nature of ligand binding, such as the exchange of nitrate (B79036) ligands from bidentate to monodentate in aqueous solutions, and show that the structure of complexes at a water/hexane interface is more similar to their structure in water than in the gas phase. rsc.org
The "Broken Symmetry" (BS) approach within DFT is a standard method for modeling magnetic exchange coupling interactions in polynuclear uranium complexes, leveraging the understanding that uranium can have more covalent metal-ligand interactions than lanthanides. mdpi.com
Multi-reference Quantum Chemical Methods (e.g., CASSCF)
For actinide complexes, single-reference methods like DFT can be insufficient because of the near-degeneracy of orbitals, particularly the 5f orbitals. nih.govacs.org Multi-reference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are essential for accurately describing the electronic structure and excited states. nih.govrsc.org CASSCF treats a selected subset of electrons and orbitals (the "active space") with a full configuration interaction, providing a robust framework for systems with significant static correlation. nih.govrsc.org
The CASSCF method, often followed by second-order perturbation theory (CASPT2) to account for dynamic correlation, is a powerful tool for interpreting the electronic and absorption spectra of uranium compounds. nih.govacs.org For example, studies on a U(IV) complex, [UCl₅(THF)]⁻, demonstrated that MS-CASPT2 calculations are crucial for obtaining a quantitatively correct spectrum, whereas single-state methods fail in cases of near-degeneracy. nih.gov The choice of the active space in CASSCF calculations is critical; for U(III) systems, a common choice is CAS(3,7), representing the three 5f electrons in the seven 5f orbitals. rsc.org These high-level calculations have been used to rationalize the magnetic properties of actinide(III) aquo complexes and to investigate the mechanism of water exchange in actinyl aquo ions. mdpi.comnih.gov
Tight-Binding Models and Green's Function Approaches for Electronic Structure
Tight-binding (TB) models provide a computationally efficient semi-empirical method for calculating the electronic band structure of solid-state materials, including uranium compounds. tandfonline.comtandfonline.comiaea.org In this approach, the electronic structure is described using a basis of atomic-like orbitals (e.g., 5f, 6d, 7s for uranium and 2s, 2p for oxygen). tandfonline.com Non-relativistic and relativistic tight-binding calculations on uranium compounds have revealed the critical role of the narrow 5f band, which often lies near the Fermi level. tandfonline.com These calculations show that spin-orbit and crystalline field effects can further split the 5f band into sub-bands. tandfonline.com
The Green's function method can be constructed from the tight-binding results to calculate the local and total density of states (DOS). tandfonline.com This provides a detailed picture of the electronic structure, which is foundational for understanding both perfect crystals and materials with defects. tandfonline.com The Density Functional Tight-Binding (DFTB) method is a more advanced approach where parameters are fitted to DFT calculations. The first DFTB parameters for uranium chemistry have been developed, enabling quantum molecular dynamics simulations to study speciation and reaction mechanisms. researchgate.net
| Methodology | Primary Application | Strengths | Limitations | Citation |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Geometries, reaction energies, electronic structure, stability constants. | Good balance of cost and accuracy for ground-state properties. | Can fail for systems with strong static correlation (multi-reference character). | mdpi.comresearchgate.netrsc.org |
| CASSCF/CASPT2 | Excited states, electronic spectra, magnetic properties, systems with orbital degeneracy. | Accurately handles static and dynamic electron correlation. | Computationally very expensive; results depend on active space choice. | nih.govacs.orgrsc.org |
| Tight-Binding (TB/DFTB) | Electronic band structure and density of states in solids and large systems. | Computationally efficient, suitable for large-scale simulations. | Semi-empirical, relies on parameterization. | tandfonline.comtandfonline.comresearchgate.net |
| Molecular Dynamics (MD) | Hydration structure, dynamics of water exchange, diffusion. | Simulates the time evolution of systems, providing dynamic information. | Accuracy depends heavily on the quality of the underlying force field. | nih.govnih.govrsc.org |
Molecular Dynamics Simulations for Hydration Shell Behavior
Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior of ions in solution. For uranium aquo complexes, MD simulations, based on both classical force fields and first-principles (ab initio) methods, have provided deep insights into the structure and dynamics of the hydration shells. nih.govnih.govnih.gov
Classical MD simulations, using force fields derived from quantum mechanical calculations, can model large systems with thousands of water molecules over nanosecond timescales. researchgate.netnih.gov These simulations have been used to develop detailed models of the hydrated uranyl ion, defining the first and second shell structures and showing strong anisotropy in the ion's hydration. researchgate.netnih.govcore.ac.uk They reveal that water molecules in the second shell have longer mean residence times than those around simple divalent cations, and that the axial regions above and below the uranyl ion are relatively depleted of water. researchgate.netnih.gov
First-principles MD simulations, where forces are calculated "on-the-fly" using DFT, offer higher accuracy but are limited to smaller systems and shorter timescales (picoseconds). nih.govrsc.org These simulations have confirmed the five-coordinate first hydration shell and have been used to observe water transfer events between hydration shells, which occur on a picosecond timescale via dissociative mechanisms. nih.gov MD simulations are also used to study the solvation of uranium complexes in more complex environments, such as ionic liquids or at water-organic interfaces, providing crucial information for separation science. rsc.orgfigshare.com
Marcus Theory for Electron Transfer Kinetics in Aqueous Media
The kinetics of electron transfer reactions in solution, particularly for redox-active species like uranium ions, are elegantly described by Marcus theory. wikipedia.orgfiveable.me Developed by Rudolph A. Marcus, the theory provides a framework for understanding the rates of outer-sphere electron transfer reactions, where an electron moves from a donor to an acceptor species without the formation of a direct chemical bond between them. wikipedia.org For the specific case of the Uranium(2+);hydrate (B1144303), or the uranium(II) aquo complex, Marcus theory can be used to theoretically probe the kinetics of its electron transfer reactions in aqueous solution, such as the self-exchange reaction with its oxidized counterpart, the uranium(III) aquo complex.
The rate constant (k_et) for an electron transfer reaction is principally governed by the Gibbs free energy of activation (ΔG*), as shown in the Marcus equation:
ket = A exp(-ΔG*/kBT)
where A is a pre-exponential factor related to the electronic coupling between the reacting species, kB is the Boltzmann constant, and T is the absolute temperature. fiveable.me The activation free energy itself is a function of the standard Gibbs free energy change of the reaction (ΔG°) and the reorganization energy (λ): libretexts.orgacs.org
ΔG* = (λ + ΔG°)² / 4λ
This equation highlights two critical parameters that dictate the reaction kinetics: the thermodynamic driving force and the reorganization energy. libretexts.orgacs.org
Reorganization Energy (λ)
The reorganization energy, λ, is a central concept in Marcus theory. It represents the energy required to structurally distort the reactants and their surrounding solvent molecules into the geometry of the products, without the actual transfer of the electron. wikipedia.orgfiveable.me It is composed of two main components:
Inner-Sphere Reorganization Energy (λ_i): This component arises from the changes in bond lengths and angles within the coordination sphere of the metal ion upon oxidation or reduction. nih.gov For the U(II)/U(III) self-exchange, this would involve the changes in the U-O bond distances of the hydrating water molecules. Upon oxidation from U(II) to U(III), the increased positive charge on the uranium center would lead to a stronger electrostatic attraction with the lone pairs of the water ligands, resulting in shorter U-O bonds. The energy required to compress the U(III)-O bonds and elongate the U(II)-O bonds to a common transition-state geometry constitutes λ_i. While specific structural data for the U(II) aquo complex is scarce, computational studies on other actinide aquo complexes, such as those of U(VI) and U(V), have shown the significant impact of the metal's oxidation state on the geometry of the first hydration shell. acs.orgresearchgate.net
Outer-Sphere Reorganization Energy (λ_o): This component relates to the energy needed to reorganize the solvent molecules in the bulk medium surrounding the coordination complex. nih.gov The orientation of polar solvent molecules, like water, is different around a +2 ion compared to a +3 ion. The rearrangement of the solvent's polarization from the initial state to the final state configuration contributes significantly to the total reorganization energy, and is often the dominant factor in aqueous solutions. nih.gov
Driving Force (ΔG°)
The standard Gibbs free energy change, ΔG°, is the thermodynamic driving force for the electron transfer reaction. libretexts.org For a self-exchange reaction, such as between U(II) and U(III) aquo complexes, the reactants and products are the same, and therefore, ΔG° is zero. In such cases, the activation energy is simply λ/4. libretexts.org
For cross-reactions, where the U(II) aquo complex might react with a different oxidizing or reducing agent, ΔG° is non-zero and can be calculated from the standard reduction potentials of the two redox couples involved. libretexts.org The redox chemistry of uranium is extensive, though much of the focus has been on the higher oxidation states (III, IV, V, and VI). rsc.orgresearchgate.net The U(III)/U(II) couple is known to be highly reducing.
Application to Uranium(II) Aquo Complex
| Parameter | Description | Relevance to U(II)/U(III) Self-Exchange |
| ΔG° | Standard Gibbs Free Energy Change | 0 (as it is a self-exchange reaction) |
| λ_i | Inner-Sphere Reorganization Energy | Energy to change U-O bond lengths from U(II) and U(III) states to a transition geometry. |
| λ_o | Outer-Sphere Reorganization Energy | Energy to reorganize the water solvent molecules around the changing charge of the uranium ion. |
| ΔG * | Gibbs Free Energy of Activation | The energy barrier for the reaction, equal to λ/4 for self-exchange. Determines the reaction rate. |
Spectroscopic Characterization of Aqueous Uranium Ii Species
Electronic Spectroscopy for Understanding Uranium(II) Transitions
Electronic spectroscopy is a cornerstone for elucidating the electronic structure of actinide ions, providing insights into electron configurations, oxidation states, and coordination environments.
UV/Vis/NIR Spectroscopy in Aqueous and Hydrated Environments
Ultraviolet-visible-near-infrared (UV/Vis/NIR) absorption spectroscopy probes the electronic transitions between different energy levels within an atom or molecule. For uranium ions, these spectra are characterized by f-f and f-d transitions.
While there is no available UV/Vis/NIR data for the simple hydrated U(II) ion due to its instability in water, studies on organometallic U(II) complexes and the more stable U(IV) aqua ion provide valuable comparative insights. For instance, the UV/Vis/NIR spectrum of a U(IV) complex exhibits weak absorptions in the 5000-17000 cm⁻¹ range, which are characteristic of f-f intra-configurational transitions, alongside strong charge transfer bands extending from the UV region. researchgate.net Similarly, U(IV)-imido complexes show multiple weak absorptions between 3500 and 17,000 cm⁻¹, consistent with the 5f² electronic configuration. researchgate.net Theoretical studies on a U(II) metallocene complex have been used to simulate its UV/Vis/NIR spectrum, attributing low-energy transitions to ligand-localized excitations. researchgate.net
Table 1: Illustrative UV/Vis/NIR Absorption Data for Uranium Complexes
X-ray Absorption Spectroscopy (XAS) Techniques (XANES, RIXS) for Oxidation State and Coordination
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the oxidation state and local coordination environment of an absorbing atom. X-ray Absorption Near Edge Structure (XANES) is particularly sensitive to the oxidation state, while Resonant Inelastic X-ray Scattering (RIXS) can provide even more detailed electronic structure information.
Although no XAS data exists for hydrated U(II), the technique has been successfully applied to distinguish between other low-valent uranium halides. High-energy resolution fluorescence detection (HERFD) XANES at the uranium M₄ edge shows clear spectral differences between U(III) and U(IV) halides. researchgate.netspringernature.com These differences are explained by calculations of the 3d-4f RIXS process, which show that electron-electron interactions change with the ligand and oxidation state. researchgate.net For instance, RIXS maps calculated for UCl₃ and UCl₄ show distinct patterns that can be used to identify the uranium oxidation state. researchgate.net Such techniques would be invaluable for identifying the formation of U(II) in aqueous or hydrated environments if the species were stable enough for measurement.
Photoelectron Spectroscopy (PES, XPS) for Orbital Energetics
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (PES) are surface-sensitive techniques that measure the binding energies of electrons, providing direct information about the electronic structure and oxidation state of elements in a compound.
Direct XPS or PES data for Uranium(2+);hydrate (B1144303) is unavailable. However, XPS is a key tool in studying the surface oxidation of uranium materials. For example, in the study of uranium dioxide (UO₂), XPS can distinguish between U(IV), U(V), and U(VI) oxidation states on the surface. arxiv.orgscispace.com The U 4f core level spectra of uranium compounds often exhibit satellite structures that are characteristic of the oxidation state. arxiv.org For instance, the core-level spectra of URu₂Si₂ show a complex structure with a main line and a satellite peak at higher binding energy, indicating a U 5f electronic state that is not simply itinerant or localized. scispace.com Theoretical studies combined with PES have been used to investigate the electronic structure of uranium dioxides, revealing strong electron correlation effects. aip.org If a stable hydrated U(II) sample could be prepared, XPS would be a primary method to confirm its oxidation state by measuring the U 4f binding energies.
Magnetic Resonance Techniques Applied to Hydrated Uranium(II)
Magnetic resonance techniques are highly sensitive to the electronic and magnetic properties of paramagnetic species, making them suitable for studying uranium ions with unpaired electrons.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Configuration
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects transitions of unpaired electrons in a magnetic field. It provides information about the electronic configuration and the local environment of paramagnetic ions.
The hydrated U(II) ion, with a presumed 5f⁴ electronic configuration, is expected to be an "EPR-silent" species in its ground state, similar to other non-Kramers ions. However, studies on organometallic U(II) complexes have shown that some, particularly those with a 5f³6d¹ configuration, can exhibit EPR signals. For example, certain U(II) complexes show perplexing two-line axial signals at 77 K. In contrast, U(II) complexes with a 5f⁴ configuration are indeed EPR silent. The EPR silence of the hydrated Cr(II) ion, another "EPR-silent" species in its ground state, has been overcome by using high-field EPR spectroscopy. acs.org This suggests that advanced EPR techniques might be necessary to probe the electronic structure of a potentially stable U(II) hydrate.
Nuclear Magnetic Resonance (NMR) Studies of Ligand Exchange and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study paramagnetic species, where the interaction between the unpaired electrons and the nuclei leads to large shifts and line broadening. These effects can provide information on the structure and dynamics of complexes, including ligand exchange rates.
There are no NMR studies on the hydrated U(II) ion. Research on paramagnetic uranium complexes in other oxidation states demonstrates the potential of this technique. For example, ¹H NMR has been used to study ligand exchange kinetics in U(IV) β-diketonate complexes. Furthermore, ²⁹Si NMR has been applied to a range of silicon-containing uranium complexes in various oxidation states (U³⁺, U⁴⁺, U⁵⁺). researchgate.netacs.org A single U(II) complex in this study exhibited the most negative ²⁹Si chemical shift of all compounds surveyed, at -322 ppm (at 170 K). researchgate.netacs.org This highlights the sensitivity of NMR to the uranium oxidation state and suggests that if a sufficiently stable and soluble hydrated U(II) species could be prepared, NMR could be a powerful tool for its characterization.
Table 2: Illustrative ²⁹Si NMR Chemical Shifts for Uranium Complexes
The spectroscopic characterization of Uranium(2+);hydrate remains a significant challenge due to the inherent instability of the divalent uranium ion in aqueous media. While direct experimental data is lacking, the application of various spectroscopic techniques to more stable uranium species provides a clear roadmap for how such a characterization would be approached. Advances in synthetic chemistry that could stabilize the U(II) aqua ion, perhaps in a crystalline hydrate or at cryogenic temperatures, would open the door for these powerful spectroscopic methods to finally unveil the electronic and molecular structure of this elusive species.
Vibrational Spectroscopy for Structural Insights
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within a chemical species. For a hypothetical aqueous Uranium(II) ion, these methods would probe the vibrations of the U-O bonds between the central uranium ion and its coordinated water molecules, as well as the internal vibrations of the water molecules themselves, providing insight into the coordination environment.
Infrared (IR) Spectroscopy of Hydrated Coordination Environments
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For the theoretical [U(H₂O)ₙ]²⁺ complex, IR spectroscopy would be sensitive to changes in the dipole moment during a vibration. The primary vibrational modes of interest would be the U-O stretching and bending modes, which directly involve the bonds between the uranium ion and the oxygen atoms of the hydrating water molecules.
Due to the lack of experimental data, the precise frequencies of these modes are unknown. However, based on theoretical principles, one would expect to observe specific bands corresponding to the hydrated structure. The interaction between the U²⁺ ion and the water molecules would also influence the water molecules' own internal vibrational modes (O-H stretching and H-O-H bending). This interaction typically causes a shift in these bands compared to bulk water, providing indirect evidence of the coordination.
Table 1: Predicted IR-Active Vibrational Modes for a Hypothetical [U(H₂O)ₙ]²⁺ Complex This table is illustrative and based on theoretical principles, as no experimental data exists.
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| ν(U-O) | Stretching of the uranium-oxygen bonds | Unknown; predicted to be in the low-frequency region |
| δ(O-U-O) | Bending/deformation of the coordination sphere | Unknown; predicted to be at very low frequencies |
| δ(HOH) | Bending mode of coordinated water molecules | ~1600 - 1650 |
| ν(OH) | Stretching modes of coordinated water molecules | ~3000 - 3500 |
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. For a hydrated U(II) ion with a symmetric coordination environment, such as an octahedral [U(H₂O)₆]²⁺ complex, the totally symmetric U-O stretching mode (a "breathing" mode) would be particularly intense in the Raman spectrum and forbidden in the IR spectrum.
This symmetric stretching frequency is highly sensitive to the nature of the metal-ligand bond. Observing this mode would provide critical information about the structure of the hydration shell. As with IR spectroscopy, no experimental Raman spectra for aqueous U(II) have been reported. Theoretical calculations would be required to predict the frequencies of Raman-active modes. nih.gov
Local Vibrational Mode Analysis for Bond Strength Determination
Local vibrational mode analysis is a computational technique used to quantify the intrinsic strength of individual chemical bonds within a molecule from vibrational data. nih.govunito.it Unlike normal vibrational modes, which are often delocalized over many atoms, local modes are associated with the stretching or bending of a single, specific internal coordinate (e.g., a U-O bond). The strength of the bond is directly related to its local stretching force constant, kᵃ. A higher force constant indicates a stronger bond. unito.it
While this analysis has been applied to various uranium compounds, including U(II) metallocenes and U(VI) complexes, it has not been performed on the hypothetical this compound. nih.govunito.it If theoretical vibrational data were available, local mode analysis could provide quantitative insights into:
The intrinsic strength of the U-O bonds: This would allow for comparison with other hydrated metal ions.
The influence of the second hydration shell: How water molecules beyond the first coordination sphere affect the primary U-O bonds.
Comparison across oxidation states: Quantifying the difference in bond strength between U(II)-O, U(III)-O, and U(IV)-O bonds in their respective aqua ions.
Research on other uranium complexes has shown that local mode analysis is a powerful tool for understanding bonding where conventional methods are challenging. nih.gov Its application to a theoretical model of [U(H₂O)ₙ]²⁺ would be invaluable for predicting the chemical behavior of this elusive species.
Table 2: Illustrative Data from Local Vibrational Mode Analysis This table shows the type of data generated by LVM analysis. The values are hypothetical for this compound.
| Bond | Bond Length (Å) | Local Stretching Force Constant (mdyn/Å) | Bond Strength Order |
|---|---|---|---|
| U(II)-OH₂ | (Predicted Value) | (Calculated Value) | (Relative Value) |
Coordination Chemistry of Uranium Ii in Hydrated Systems
Water as a Primary Ligand in Uranium(II) Complexes
The concept of a simple hydrated uranium(II) ion, or aquo-uranium(II), [U(H₂O)ₙ]²⁺, remains theoretical as it has not been isolated or characterized in aqueous solution. Metal aquo ions are common for many elements, where water molecules act as Lewis bases donating electrons to the metal cation. wikipedia.orgwikipedia.org The stability and structure of such ions depend on the charge and radius of the metal ion. wikipedia.org For uranium, the uranyl ion (UO₂²⁺), a form of U(VI), is the most stable and prevalent species in oxic waters, and its coordination with water molecules has been extensively studied. unige.chnih.govresearchgate.netwikipedia.org
Due to the lack of experimental characterization, the specific ligand environment and geometry of a putative aquo-uranium(II) ion are unknown. For the well-characterized uranyl(VI) aquo ion, [UO₂(H₂O)₅]²⁺, a pentagonal bipyramidal geometry is observed, with five water molecules arranged in the equatorial plane around the linear O=U=O axis. unige.chnih.govresearchgate.net Theoretical calculations and experimental data have provided detailed insights into bond lengths and coordination numbers for this U(VI) species. unige.ch However, no analogous data are available for the U(II) state in a hydrated system.
While information on aquo-uranium(II) is unavailable, significant research has been conducted on U(II) in non-aqueous metallocene complexes. These organometallic compounds, which feature uranium sandwiched between cyclic organic ligands, provide a framework for stabilizing the rare U(II) oxidation state. Studies have investigated the factors influencing whether these complexes adopt a linear or bent geometry.
The geometry of these U(II) metallocenes has been found to impact their physicochemical properties and reactivity. Factors influencing the geometry include the nature of the ring ligands and the electronic character of their substituents. For instance, bulky, electron-donating alkyl groups on the rings tend to favor linear structures, whereas electron-withdrawing substituents can lead to bent geometries. The bending is associated with changes in the covalent character and hybridization of the uranium-ligand bonds, involving the mixing of 5f, 6d, and 7s orbitals.
A direct comparison of these geometries to "aquo analogs" is not possible, as stable aquo-uranium(II) complexes have not been reported.
Complexation with Relevant Aqueous Ligands
The interaction of uranium with various aqueous ligands is a critical aspect of its environmental and biological chemistry. However, experimental studies on complexation have focused almost exclusively on the more stable U(IV) and U(VI) oxidation states. There is a notable absence of data regarding the complexation of U(II) with common aqueous ligands.
Carbonate (CO₃²⁻) and hydroxide (B78521) (OH⁻) are ubiquitous ligands in natural waters that form strong complexes with uranium. For uranium(VI), a variety of uranyl-carbonate and uranyl-hydroxo species are known to form, significantly influencing uranium's solubility and mobility. nih.govresearchgate.netacs.orgacs.orgnih.govwikipedia.orgnih.govrsc.org The formation of species such as [UO₂(CO₃)₃]⁴⁻ and polymeric hydroxo complexes like [(UO₂)₂(OH)₂]²⁺ is well-established. wikipedia.org
In contrast, there is no available experimental or theoretical data describing the formation or stability of carbonate or hydroxo complexes with U(II) in aqueous solutions. The high reactivity and reducing nature of the hypothetical U(II) aquo ion would likely preclude the formation of stable complexes with these ligands under typical aqueous conditions.
Phosphate (B84403) (PO₄³⁻) is another environmentally significant ligand that readily complexes with uranium, often resulting in the precipitation of highly insoluble mineral phases. The complexation of U(VI) with phosphate has been studied, revealing the formation of species like UO₂HPO₄(aq) and UO₂PO₄⁻. nih.govdoe.govatomistry.comwikipedia.orgacs.org These interactions are crucial for the immobilization of uranium in certain geological and biological systems.
As with other ligands, there is no scientific literature detailing the interaction of U(II) with phosphate or other inorganic ligands like sulfate (B86663) or silicate (B1173343) in aqueous media. The chemistry is entirely dominated by the U(VI) and U(IV) states.
Natural organic matter and specific biomolecules can form strong complexes with uranium, affecting its transport and bioavailability. Numerous studies have investigated the complexation of U(VI) and U(IV) with organic ligands such as carboxylic acids (e.g., acetate (B1210297), succinate) and larger molecules like humic and fulvic acids. nih.govacs.org Similarly, the interaction of uranium with biomolecules containing phosphate groups, such as sugar phosphates, has been explored for the U(VI) state. These studies provide insight into the biogeochemical cycling of uranium. nih.govnih.gov
The interaction of U(II) with these organic and biomolecular ligands in aqueous systems remains an un-investigated field. The inherent instability of the U(II) ion in water prevents such studies, and research on U(II) reactivity is limited to highly controlled, non-aqueous environments with specialized stabilizing ligands. nih.gov
Stabilization Strategies for Aqueous Uranium(II) Species
Given the extreme reactivity of U(II) towards water, direct synthesis and characterization of a simple Uranium(2+);hydrate (B1144303) complex remains elusive. Stabilization strategies are therefore paramount and are designed to kinetically hinder the oxidation of the uranium center. These approaches involve creating a tailored coordination environment that either physically isolates the U(II) ion or electronically pacifies its reactive nature.
Macrocyclic ligands, such as cryptands, offer a powerful strategy for stabilizing reactive metal ions. wikipedia.org These three-dimensional, cage-like molecules can encapsulate a metal ion, physically shielding it from the bulk solvent and other reagents. wikipedia.org The most common of these, [2.2.2]cryptand, creates a coordination pocket with multiple donor atoms (typically nitrogen and oxygen) that securely bind the metal ion. wikipedia.org
While no U(II)-cryptand complex in a purely aqueous system has been isolated, studies on the analogous U(III) system provide critical insights into this stabilization mechanism. Research has shown that U(III) can be successfully encapsulated within [2.2.2]cryptand. rsc.orgrsc.orgnih.gov Significantly, this encapsulation slows the typically rapid oxidation of U(III) by water, allowing for the isolation and crystallographic characterization of a U(III)-aquo adduct, namely [U(crypt)I(OH₂)][I]₂. rsc.org In this complex, the cryptand ligand envelops the uranium ion, while still permitting a single water molecule to coordinate directly to the metal center within the protected environment. rsc.org
This finding is remarkable because U(III) in many other coordination environments is known to reduce water. rsc.org The ability of the cryptand to moderate the reactivity of U(III) suggests that a similar strategy could be viable for the even more reactive U(II) ion. researchgate.netresearchgate.netnih.gov Encapsulation would provide a kinetic barrier to oxidation, potentially allowing for the existence of a transient [U(crypt)(H₂O)ₙ]²⁺ species where one or more water molecules coordinate to the metal ion without immediate redox chemistry. The cryptand, therefore, influences the coordination by limiting the access of water molecules to the metal center, preventing the formation of a full hydration sphere and subsequent oxidation. rsc.orgresearchgate.net
| Parameter | Value | Significance |
|---|---|---|
| Uranium Oxidation State | +3 | Serves as the closest stable analogue to the target U(II) system. |
| Coordinated Ligands (Inner Sphere) | 1 x [2.2.2]cryptand, 1 x I⁻, 1 x H₂O | Demonstrates that the cryptand allows for co-coordination of a water molecule. |
| U-O(H₂O) Bond Distance (Å) | Data not specified in source | This distance would be a key indicator of the U-water bond strength. |
| U-N Bond Distances (Å) | Data not specified in source | These distances define the encapsulation geometry of the cryptand around the uranium ion. |
| U-O(cryptand) Bond Distances (Å) | Data not specified in source |
An alternative to complete encapsulation is the use of carefully designed, sterically bulky ligands that feature arene functionalities. nsf.gov These frameworks can stabilize low-valent uranium through a combination of steric hindrance and electronic interactions, specifically uranium-arene δ-bonding. researchgate.netresearchgate.netresearchgate.net While these complexes are typically synthesized in non-aqueous solvents, the principles of their design are aimed at creating a sufficiently robust coordination environment to protect the U(II) center from protic species like water.
The stabilization arises from the interaction between uranium's 5f and 6d orbitals and the π-system of the arene ring. chemrxiv.orgrsc.orgchemrxiv.org This interaction is stronger in U(II) complexes compared to their U(III) counterparts, indicating significant metal-arene backbonding which helps to electronically stabilize the lower oxidation state. nsf.gov This enhanced interaction is evidenced by shorter uranium-to-arene centroid distances in U(II) complexes. For instance, the neutral U(II) sandwich complex U(NHArⁱᵖʳ⁶)₂ exhibits a U-centroid distance of 2.405(1) Å, which is significantly shorter than the distances of 2.570(3)–2.583(3) Å observed in a related U(III) cationic complex, [U(NHArⁱᵖʳ⁶)₂]⁺. nsf.gov
The design of these ligand frameworks involves large, multi-dentate structures where terphenyl or other bulky aryl substituents are positioned to create a protective pocket around the metal center. nsf.gov The arene groups of these substituents then engage in η⁶-coordination with the uranium ion. nsf.gov This architecture physically hinders the approach of water molecules while the electronic stabilization from the arene interaction reduces the driving force for oxidation. nsf.govnih.gov Computational studies suggest that the uranium-arene bond is predominantly electrostatic but with definite orbital contributions that are critical for stabilizing the low oxidation state. rsc.orgchemrxiv.org While direct evidence of these complexes providing stability in purely aqueous solution is lacking, their inherent stability is a prerequisite for any potential to support an aqueous U(II) species, even transiently.
| Complex | Uranium Oxidation State | Uranium-Arene Centroid Distance (Å) | Significance |
|---|---|---|---|
| U(NHArⁱᵖʳ⁶)₂ | +2 | 2.405(1) | Shorter distance indicates stronger U-arene interaction and backbonding. |
| [U(NHArⁱᵖʳ⁶)₂]⁺ | +3 | 2.570(3) and 2.583(3) | Longer distance reflects weaker interaction compared to the U(II) state. |
| IU(NHArⁱᵖʳ⁶)₂ | +3 | 2.788(1) and 2.809(1) | Even longer distances, potentially influenced by the presence of a bulky iodide ligand. |
Redox Behavior and Reaction Pathways of Uranium Ii in Aqueous/hydrated Environments
Electrochemical Properties of Aqueous Uranium(II)
The electrochemical characteristics of aqueous uranium(II) are fundamental to understanding its reactivity. Techniques such as cyclic voltammetry are crucial for determining redox potentials and investigating the mechanisms of electron transfer.
Cyclic Voltammetry and Determination of Redox Potentials
Cyclic voltammetry (CV) is a powerful electrochemical method used to investigate the redox behavior of chemical species in solution. byu.edu By applying a linearly varying potential to an electrode and measuring the resulting current, information about the redox potentials and the kinetics of electron transfer can be obtained. researchgate.net
For uranium, CV studies have been extensively used to explore its various oxidation states, though predominantly in non-aqueous media or molten salts for the lower oxidation states due to their instability in water. byu.edumdpi.comacs.orguni-mainz.de The U(IV)/U(III) and U(III)/U(II) redox couples have been investigated, providing insights into the accessibility of the U(II) state. acs.org
Theoretical predictions for the redox potentials of uranium in aqueous solutions have been made using density functional theory. These computational studies, which model the hydration of uranium ions, provide estimates for various redox couples, including those involving the elusive U(II) state. Predictions for unknown An(II/I) and An(III/II) (where An = actinide) redox couples have been reported, suggesting negative potentials for these transitions. nih.govacs.org For instance, the standard potential of the U(IV)/U(III) couple is estimated to be around -0.6 V. mdpi.com While direct and precise experimental values for the U(III)/U(II) couple in aqueous solution are not well-established, computational models suggest it would be even more negative, reflecting the strong reducing nature of U(II).
| Redox Couple | Estimated/Predicted Potential (V vs. SHE) | Method | Reference |
|---|---|---|---|
| U(IV)/U(III) | -0.6 | Atomic Spectroscopy Measurements (gas phase estimate) | mdpi.com |
| U(III)/U(II) | Negative (predicted) | Density Functional Theory | nih.govacs.org |
| U(II)/U(I) | Negative (predicted) | Density Functional Theory | nih.gov |
Electron Transfer Mechanisms and Kinetics in Homogeneous Aqueous Solution
The transfer of electrons to and from the hydrated uranium(II) ion is expected to be rapid, characteristic of outer-sphere electron transfer mechanisms where there is no significant change in the coordination sphere of the metal ion. However, the high reactivity of U(II) with water itself complicates the study of its electron transfer kinetics with other reagents in aqueous solution.
Studies on other uranium oxidation states provide some context. For instance, the kinetics of electron transfer reactions involving U(III), U(IV), U(V), and U(VI) have been investigated. These reactions are often influenced by the formation of various hydrolysis products and complexes in solution. The rates of these reactions can be highly dependent on pH and the presence of complexing ligands.
Given the instability of U(II) in water, its electron transfer reactions are likely to be dominated by its rapid oxidation by water molecules. The kinetics of this process are expected to be very fast, making it difficult to study electron transfer to other species in the solution.
Oxidation and Reduction Pathways Involving Uranium(II)
The uranium(II) ion is a powerful reducing agent and is readily oxidized in aqueous environments. The pathways of its oxidation are complex and can lead to various higher oxidation states of uranium.
Pathways for Oxidation to Higher Uranium Oxidation States (U(III), U(IV), U(V), U(VI))
In an aqueous environment, uranium(II) is expected to be extremely unstable and will spontaneously oxidize. The primary oxidant is water itself. The oxidation of U(II) will proceed stepwise through higher oxidation states.
The initial step is the oxidation of U(II) to U(III):
U(II) → U(III) + e⁻
This reaction is highly favorable in aqueous solution. Subsequently, U(III) can be further oxidized to U(IV), which is a relatively stable oxidation state for uranium in reducing aqueous environments. researchgate.net
U(III) → U(IV) + e⁻
The specific pathway and the dominant uranium species at each stage will be highly dependent on the pH of the solution, the presence of complexing ligands, and the nature of the oxidants present.
Disproportionation Reactions of Intermediate Aqueous Uranium Species (e.g., U(V))
During the oxidation of lower-valent uranium, intermediate species such as uranium(V), often in the form of the uranyl(V) ion (UO₂⁺), can be formed. U(V) is generally unstable in aqueous solution and can undergo disproportionation, a reaction where a species is simultaneously oxidized and reduced.
The disproportionation of U(V) is a well-studied reaction and proceeds as follows:
2UO₂⁺ + 4H⁺ → UO₂²⁺ + U⁴⁺ + 2H₂O
Role of Specific Aqueous Reactants and Oxidants/Reductants (e.g., Fe(II), H₂O₂, Free Radicals)
The redox chemistry of uranium is significantly influenced by the presence of other redox-active species in the aqueous environment.
Fe(II): Ferrous iron (Fe(II)) is a common reductant in natural waters and can influence the speciation of uranium. While Fe(II) is known to reduce U(VI) to U(IV) under certain conditions, its direct reaction with the highly reducing U(II) is less studied. psu.edu Given the strong reducing power of U(II), it is more likely to be oxidized by any Fe(III) present in the system rather than reacting directly with Fe(II). The kinetics of Fe(II) oxidation in aqueous systems are complex and pH-dependent. dss.go.th
H₂O₂: Hydrogen peroxide is a product of water radiolysis and can act as both an oxidizing and a reducing agent. In the context of uranium chemistry, H₂O₂ is primarily known as an oxidant, capable of oxidizing U(IV) (as UO₂) to U(VI). tandfonline.comresearchgate.netosti.gov911metallurgist.comsaimm.co.za The reaction of H₂O₂ with UO₂ can lead to the formation of uranyl peroxide species. researchgate.netosti.gov911metallurgist.com The direct reaction of H₂O₂ with the highly reactive U(II) ion in an aqueous solution would be expected to be extremely rapid, leading to the oxidation of uranium to higher states.
Free Radicals: Free radicals, such as the hydroxyl radical (•OH), are highly reactive species that can be generated by radiolysis of water. uiowa.edu The hydroxyl radical is a powerful oxidizing agent and would react rapidly with U(II) in an aqueous solution. tandfonline.comchemrxiv.org Studies on the interaction of hydroxyl radicals with other uranium species, such as UO₂, indicate that these reactions can lead to surface oxidation. tandfonline.com The reaction rate of hydroxyl radicals with dissolved species is typically diffusion-controlled, implying a very fast reaction with U(II).
| Reactant/Oxidant | Expected Role in Reaction with Uranium(II) | Key Research Findings | Reference |
|---|---|---|---|
| Fe(II) | Unlikely to react directly; U(II) would be oxidized by any Fe(III) present. | Fe(II) is known to reduce U(VI) to U(IV). | psu.edu |
| H₂O₂ | Acts as a strong oxidant, rapidly oxidizing U(II) to higher oxidation states. | H₂O₂ oxidizes U(IV) to U(VI) and can form uranyl peroxide species. | tandfonline.comresearchgate.netosti.gov911metallurgist.comsaimm.co.za |
| Free Radicals (e.g., •OH) | Powerful oxidant that would rapidly and non-selectively oxidize U(II). | Hydroxyl radicals are known to oxidize other uranium species. | tandfonline.comuiowa.educhemrxiv.org |
Fundamental Photoredox Chemistry of Uranium(II) Aquo Complexes
A comprehensive review of scientific literature reveals a notable absence of research and data concerning the fundamental photoredox chemistry of Uranium(II) aquo complexes, denoted as "Uranium(2+);hydrate". This subject does not appear to be a topic of study within the field of inorganic or actinide chemistry.
The lack of available information is rooted in the fundamental chemical properties of uranium. The Uranium(II) oxidation state is exceedingly rare and possesses exceptionally strong reducing power. In an aqueous or hydrated environment, any U(II) ion that formed would be expected to be extremely unstable and transient, immediately oxidizing by reducing water molecules. This inherent instability precludes the formation of a stable or even metastable Uranium(II) aquo complex that could be subjected to photochemical studies.
Consequently, key aspects of photoredox chemistry, such as light absorption properties, the nature of excited states, reaction pathways, and quantum yields, have not been determined for this species. No experimental or theoretical data tables on the photochemistry of Uranium(II) in aqueous solution could be generated as the foundational research does not exist. The vast majority of uranium photochemistry research focuses on the far more stable and environmentally relevant Uranium(VI) oxidation state, particularly in the form of the uranyl cation ([UO₂]²⁺). researchgate.netchemrxiv.orgnih.gov
Therefore, it is not possible to provide an article on the fundamental photoredox chemistry of Uranium(II) aquo complexes as requested.
Synthesis and Isolation Methodologies for Aqueous Uranium Ii Species and Their Hydrated Precursors
Chemical Reduction Strategies for Uranium(II) Formation
Utilization of Specific Reductants (e.g., Potassium Graphite (B72142), Metal Amalgams)
Powerful reducing agents are required to access the U(II) oxidation state. Among the most effective and commonly employed are potassium graphite and metal amalgams.
Potassium Graphite (KC₈): This intercalated compound of potassium and graphite serves as a potent one-electron reducing agent with a large surface area, facilitating heterogeneous reactions. reddit.com It has been successfully used to synthesize molecular U(II) complexes. For instance, the reduction of the uranium(III) metallocene [(η⁵-C₅iPr₅)₂UI] with potassium graphite yields the 'second-generation' uranocene [(η⁵-C₅iPr₅)₂U], a complex containing uranium in a formal +2 oxidation state. figshare.com Similarly, the flash reduction of Cp'₃U (Cp' = C₅H₄SiMe₃) on a column of potassium graphite in the presence of a sequestering agent like 2.2.2-cryptand produces the first isolable molecular U(2+) complex, [K(2.2.2-cryptand)][Cp'₃U]. nih.gov The use of potassium graphite has also been extended to the reduction of uranium complexes in higher oxidation states, such as the reduction of uranium(V) imido complexes to their uranium(IV) counterparts. nih.gov
Metal Amalgams: Sodium amalgam (Na-Hg) has been historically significant in uranium chemistry, primarily for the production of uranium metal from its salts. hathitrust.orgosti.govamazon.com The process involves the reduction of uranium ions from aqueous solutions into a mercury phase. tandfonline.com For example, U(VI) in an acetic acid solution can be reduced by a sodium-mercury amalgam to form a uranium-mercury amalgam, which is then thermally decomposed to yield uranium metal. nih.gov This method is based on the high extractability of elements like uranium and plutonium from aqueous solutions using sodium amalgam. tandfonline.com The process demonstrates the powerful reducing capability of sodium amalgam, which can reduce uranium ions to the metallic state (U(0)) within the mercury phase. tandfonline.com While the direct isolation of a stable U(II) species from this process is not the primary goal, the underlying principle of reduction via amalgamation is a key strategy in actinide chemistry. iaea.org
Table 1: Selected Reductants for Low-Valent Uranium Synthesis
| Reductant | Precursor | Product | Significance | Reference |
|---|---|---|---|---|
| Potassium Graphite (KC₈) | [(η⁵-C₅iPr₅)₂UI] (U(III)) | [(η⁵-C₅iPr₅)₂U] (U(II)) | Synthesis of a neutral U(II) metallocene. | figshare.com |
| Potassium Graphite (KC₈) | Cp'₃U (U(III)) | [K(2.2.2-cryptand)][Cp'₃U] (U(II)) | First isolable molecular U(II) complex. | nih.gov |
| Potassium Graphite (KC₈) | U(IV) ketyl radical complex | Dinuclear uranium-oxo compound | Reduction of a U(IV) complex. | osti.gov |
| Sodium-Mercury Amalgam | U(VI) from UO₂ in acetic acid | Uranium-mercury amalgam | Demonstrates reduction to metallic state in Hg. | nih.gov |
| Sodium Amalgam | U(VI), Pu(IV) from aqueous solution | Uranium/Plutonium metal | Basis for preparing actinoid metals. | tandfonline.com |
Mechanistic Studies of Reduction Pathways in Solution
Understanding the mechanism of uranium reduction is crucial for controlling the synthesis of desired oxidation states. Studies often involve a combination of electrochemical analysis, spectroscopy, and computational modeling to elucidate the complex reaction pathways.
The reduction of uranium typically proceeds in sequential one-electron steps. For example, cyclic voltammetry studies on a U(III) complex supported by a tris(siloxide) tripodal ligand revealed two quasi-reversible redox processes corresponding to the U(IV)/U(III) and U(III)/U(II) couples. acs.orgepfl.ch This demonstrates the stepwise nature of the reduction. The reduction from U(III) to U(II) can be followed by further reduction, which may be ligand-based rather than metal-centered, opening pathways for multi-electron redox chemistry. nih.gov
Computational studies using Density Functional Theory (DFT) provide further insight into the electronic structure of the resulting U(II) species. For the [Cp'₃U]⁻ anion, DFT calculations indicate a 5f³6d¹ quintet ground state. nih.gov In the case of the linear metallocene [(η⁵-C₅iPr₅)₂U], the ground-state valence electron configuration was also determined to be 5f³6d¹, with three unpaired electrons in 5f orbitals and the fourth in an orbital with strong 7s-6d(z²) mixing. figshare.com
Mechanistic proposals for reduction reactions in the presence of water suggest the cleavage of O-H bonds. For instance, a proposed mechanism for the hydrogen evolution reaction at a uranium-decorated MoS₂ surface involves the homolytic cleavage of a water O-H bond across a U–S interaction. nih.gov While not a direct synthesis of aqueous U(II), this highlights a potential pathway for interaction between low-valent uranium and water molecules.
Electrochemical Synthesis Routes for Aqueous Uranium(II)
Electrochemical methods offer precise control over the reduction potential, making them an attractive route for synthesizing specific oxidation states. However, the electrochemical synthesis of U(II) in aqueous solution is challenging due to the highly negative reduction potential required and the reactivity of U(II) with water. acs.org
Most electrochemical studies in aqueous media focus on the reduction of the uranyl ion, UO₂²⁺ (U(VI)), to the insoluble uranium dioxide, UO₂ (U(IV)). acs.orgresearchgate.net This process is a key step in methods for the electrochemical separation and recovery of uranium from waste streams. acs.org The mechanism often involves a two-step process, with the initial reversible reduction of UO₂²⁺ to UO₂⁺, followed by a proton-assisted reduction to UO₂. researchgate.net
While stable aqueous U(II) is not the product, these studies provide the fundamental electrochemical data for uranium reduction in water. Cyclic voltammetry experiments have identified the U(III)/U(II) redox couple at highly negative potentials (e.g., E₁/₂ = -2.45 V vs Fc⁺/⁰ in an organic solvent). acs.orgepfl.ch Achieving such potentials in an aqueous solution is difficult because it typically falls outside the electrochemical window of water, leading to hydrogen evolution. acs.org
Nevertheless, electrochemical reduction to form amalgams from aqueous solutions is well-established. iaea.org Mixed uranium amalgams can be prepared by electrolysis from acetate (B1210297) solutions at a cathodic potential of -1.8 V, demonstrating that significant reduction can be achieved electrochemically in aqueous-based systems. iaea.org This suggests that the transient formation of U(II) as an intermediate in these electrochemical processes is plausible, even if its isolation from the aqueous phase is not achieved.
Crystallographic Characterization of Hydrated Uranium(II) Complexes and Relevant Analogs
Direct crystallographic evidence for the simple hydrated uranium(II) ion, [U(H₂O)ₙ]²⁺, is currently unavailable. The extreme instability and powerful reducing nature of the U(II) cation in the presence of water have precluded the isolation and growth of single crystals of a simple hydrate (B1144303).
However, the structures of several non-hydrated molecular U(II) complexes and hydrated complexes of analogous uranium oxidation states (U(III) and U(VI)) have been determined, providing crucial insights into the potential coordination environment and stereochemistry of a hydrated U(II) species.
Uranium(II) Analogs: The first structurally characterized molecular U(II) complex, [K(2.2.2-cryptand)][(C₅H₄SiMe₃)₃U], was generated via the reduction of a U(III) precursor. nih.gov Another key example is the neutral uranocene complex, [(η⁵-C₅iPr₅)₂U], which features a perfectly linear bis(cyclopentadienyl) sandwich geometry. figshare.com These structures confirm the existence of the U(II) oxidation state in crystalline compounds and provide data on U-ligand bond distances and coordination geometries in an organometallic context.
Hydrated Uranium Analogs: Extensive crystallographic work has been performed on hydrated complexes of the more stable U(III) and U(VI) oxidation states. Hydrated uranium(III) complex chlorides, such as NH₄UCl₄·4H₂O, have been synthesized and structurally characterized, revealing complex coordination spheres involving both chloride ions and water molecules. doi.org In the U(VI) state, a vast number of uranyl (UO₂²⁺) complexes with water ligands have been studied. For example, the solid-state structure of (C₄H₁₂N₂)₂[UO₂Cl₄(H₂O)]Cl₂ shows a U(VI) center coordinated by four chloride ions and one water molecule in the equatorial plane. nih.gov Furthermore, various uranium oxide hydrate (UOH) phases have been characterized, which consist of layers of uranium polyhedra interleaved with hydrated ions and water molecules. rsc.orgrsc.orgresearchgate.net These structures provide a library of data on U-OH₂ bond lengths and the role of water in the crystal packing of uranium compounds.
Table 2: Crystallographic Data for Relevant Uranium Complexes
| Compound | Uranium Oxidation State | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| [(η⁵-C₅iPr₅)₂U] | +2 | - | - | Perfectly linear sandwich complex. | figshare.com |
| [K(2.2.2-cryptand)][(C₅H₄SiMe₃)₃U] | +2 | - | - | First isolable molecular U(II) complex. | nih.gov |
| NH₄UCl₄·4H₂O | +3 | Monoclinic | P2₁2₁2 | Hydrated U(III) complex chloride. | doi.org |
| CsUCl₄·3H₂O | +3 | Monoclinic | P2₁/m | Hydrated U(III) complex chloride. | doi.org |
| (C₄H₁₂N₂)₂[UO₂Cl₄(H₂O)]Cl₂ | +6 | - | - | Contains a [UO₂Cl₄(H₂O)]²⁻ unit. | nih.gov |
| UOH-Ba1 | +6 | - | - | Layered structure with interlayer hydrated Ba²⁺. | rsc.orgrsc.org |
Environmental Geochemical Speciation of Uranium Ii Focus on Fundamental Chemical Processes
Influence of Geochemical Parameters on Uranium(II) Speciation in Water
The chemical form, or speciation, of uranium in water is dictated by a variety of physicochemical parameters. For the hypothetical U(II) ion, these parameters would be critical in determining its stability and potential interactions.
pH Dependence and Hydrolysis Effects on Aqueous Uranium(II) Stability
The pH of an aqueous solution would be a master variable controlling the stability of the U(II) ion. Similar to other divalent metal ions, U(II) would be expected to undergo hydrolysis, a reaction with water that results in the formation of hydroxy complexes. This process is highly dependent on pH.
At very low pH values (highly acidic conditions), the free, uncomplexed U(II) ion, U²⁺(aq), would likely be the dominant species. As the pH increases, hydrolysis reactions would commence, leading to the formation of species such as U(OH)⁺ and U(OH)₂. The specific pH at which these species form would depend on their respective hydrolysis constants. Potentiometric titrations of uranyl ions (U(VI)) in the presence of phosphate (B84403) show distinct inflection points at pH 4 and 8, indicating hydrolysis reactions and interactions with phosphate. nih.gov In contrast, titrations with polyphosphate show a broad inflection point starting at pH 4, suggesting complexation over a wide pH range without uranium hydrolysis. nih.gov
The tendency for uranium to hydrolyze increases with pH. frontiersin.orgscispace.com For instance, U(VI) hydrolysis becomes significant as the pH rises above 2.5. scispace.com While specific data for U(II) is not available due to its instability, the general trend of increasing hydrolysis with increasing pH would hold true. This hydrolysis can lead to the formation of colloids and eventually the precipitation of uranium hydroxides from the solution. irb.hr In studies of U(IV), precipitation was observed at pH values greater than 1.95, with the critical supersaturation concentrations required for precipitation decreasing as pH increased. frontiersin.org
Table 1: Hypothetical Hydrolysis Species of Uranium(II) as a Function of pH
| pH Range | Dominant Hypothetical U(II) Species |
| < 2 | U²⁺ |
| 2 - 4 | U(OH)⁺ |
| 4 - 6 | U(OH)₂ |
| > 6 | Precipitation as U(OH)₂ (s) |
| Note: This table is a hypothetical representation based on general principles of metal ion hydrolysis and is not based on experimental data for U(II). |
Redox Potential (Eh) and Eh-pH Diagrams for Uranium(II) Stability Domains
The redox potential (Eh) of a system, which measures its tendency to cause oxidation or reduction, is another crucial factor for uranium speciation. helsinki.fimdpi.com The stability of different uranium oxidation states (including the hypothetical U(II)) as a function of both Eh and pH can be visualized using Eh-pH diagrams, also known as Pourbaix diagrams. metso.comwikipedia.org These diagrams delineate the conditions under which a particular species is thermodynamically stable. mdpi.comwikipedia.org
For uranium, the most common oxidation states in the environment are U(IV) and U(VI). helsinki.fifrontiersin.org U(IV) is generally found in reducing environments, while U(VI) is stable under oxidizing conditions. helsinki.fifrontiersin.org The transition between these states is governed by the Eh of the system. U(V) is typically of minor importance due to its tendency to disproportionate into U(IV) and U(VI). frontiersin.org
An Eh-pH diagram for a system including U(II) would show its stability field at very low redox potentials, significantly lower than those where U(IV) is stable. The boundaries of this stability field would be defined by reactions with other uranium species (e.g., U(IV)) and with water itself. These diagrams are constructed based on thermodynamic data and can be calculated for various temperatures and concentrations. metso.com The stability region for uraninite (B1619181) (UO₂) can extend to a pH of 8 at a redox potential of -80 mV and up to a pH of 11.25 at -100 mV. researchgate.net The dissolution of U(VI) species from uraninite is favored by higher redox potentials (>300 mV) over a wide pH range (0–5.5). researchgate.net
It is important to note that Eh-pH diagrams represent equilibrium conditions, which may not always be achieved in natural water systems. helsinki.fi
Effects of Ionic Strength and Background Electrolytes
The ionic strength of a solution, which is a measure of the total concentration of ions, can influence the activity of aqueous species and thus affect equilibrium processes like hydrolysis and complexation. hzdr.deresearchgate.net In general, increasing ionic strength can affect the stability of uranium complexes.
Studies on U(VI) have shown that at low ionic strength, ion-exchange processes with minerals like montmorillonite (B579905) are more likely to occur. akjournals.com Conversely, at higher ionic strength, sorption via ion-exchange can be suppressed. akjournals.com The presence of different background electrolytes (the dissolved salts that contribute to ionic strength) can also play a role. For example, the presence of carbonate can lead to the formation of highly stable and soluble uranyl carbonate complexes, which can increase the mobility of uranium. frontiersin.orgresearchgate.netacs.org The interaction between uranium and various ligands is a critical factor in its environmental chemistry. researchgate.net
While specific experimental data on the effect of ionic strength on U(II) is absent, it can be inferred that higher ionic strengths would impact the activity coefficients of U(II) and its hydrolyzed species, thereby shifting the equilibria of its reactions in solution. The presence of strongly complexing ligands in the background electrolyte would be expected to form aqueous complexes with U(II), potentially increasing its solubility and mobility.
Interactions of Aqueous Uranium(II) with Mineral Surfaces and Colloids
The interaction of dissolved uranium species with solid phases, such as minerals and colloids, is a key process controlling its transport and fate in the environment. acs.orgresearchgate.net
Sorption Mechanisms and Surface Complexation of Uranium(II) Species
Sorption is a general term for the partitioning of a substance from the aqueous phase to a solid phase. For uranium, this can occur through several mechanisms, including surface complexation, ion exchange, and surface precipitation. geoscienceworld.org Surface complexation involves the formation of chemical bonds between the uranium species and functional groups on the mineral surface. researchgate.netstanford.edu
The surfaces of many common minerals, such as iron oxides, clays, and silica, possess hydroxyl groups (e.g., ≡Fe-OH, ≡Al-OH, ≡Si-OH) that can act as binding sites for metal ions. mdpi.comacs.org The affinity of uranium for these surfaces is strongly dependent on pH. For U(VI), sorption typically increases with pH, reaches a maximum, and then may decrease at higher pH values, especially in the presence of carbonate which forms strong aqueous complexes. akjournals.comresearchgate.net
For the hypothetical U(II) ion, a similar pH-dependent sorption behavior would be expected. At low pH, competition with protons (H⁺) for surface sites would limit sorption. As pH increases, deprotonation of the surface hydroxyl groups would create more negatively charged sites, favoring the adsorption of the positively charged U(II) species (U²⁺ and U(OH)⁺). The formation of ternary surface complexes, where uranium is co-adsorbed with another ligand, is also a possibility, as has been observed for U(VI) with carbonate and arsenate. pnas.orgnih.gov
Table 2: Potential Sorption Mechanisms for Uranium(II) on Mineral Surfaces
| Mechanism | Description |
| Surface Complexation | Formation of inner-sphere or outer-sphere complexes with surface functional groups (e.g., ≡S-O-U⁺). |
| Ion Exchange | Electrostatic attraction and exchange with other cations at permanently charged sites on the mineral surface. |
| Surface Precipitation | Formation of a 2D or 3D uranium phase on the mineral surface when the local solution becomes supersaturated. |
Q & A
Q. What experimental methods are recommended for synthesizing Uranium(2+) hydrate compounds, and how can impurities be minimized?
- Methodological Answer : Synthesis typically involves controlled redox reactions under inert atmospheres to stabilize U²⁺, which is prone to oxidation. For example, reducing U³⁺ or U⁴⁺ precursors in aqueous solutions with stabilizing ligands (e.g., sulfate or carbonate ions). Impurities such as U⁶⁺ oxides or peroxides (e.g., uranium peroxide hydrate) can arise from incomplete reduction or oxygen contamination. Table 3 in impurity analysis studies highlights common impurities like Fe³⁺ or Al³⁺, which can be mitigated using chelating agents or ion-exchange resins during purification .
Q. How can the hydration state and crystal structure of Uranium(2+) hydrate be accurately characterized?
- Methodological Answer : Use a combination of X-ray diffraction (XRD) for crystallographic analysis and thermogravimetric analysis (TGA) to determine hydration states. Spectroscopic techniques like Raman or FTIR can identify U-O bonding modes and water coordination. For example, layered uranium oxide hydrate structures with intercalated water molecules show distinct XRD peaks at 2θ = 10–15°, correlating with interlayer spacing .
Advanced Research Questions
Q. What factors influence the structural diversity of Uranium(2+) hydrate phases when introducing secondary metal ions (e.g., Ba²⁺, Mg²⁺)?
- Methodological Answer : Secondary ions alter phase stability via ionic radius compatibility and charge balance. For instance, Ba²⁺ (larger ionic radius) promotes open-framework structures, while Mg²⁺ (smaller radius) stabilizes dense layered phases. The solution pH during synthesis also dictates hydrolysis pathways; acidic conditions favor uranyl (U⁶⁺) contamination, whereas neutral-to-basic pH promotes U²⁺/U⁴⁺ coexistence. Synchrotron-based XAS can probe local coordination changes .
Q. How can contradictory data on Uranium(2+) hydrate solubility in geochemical systems be resolved?
- Methodological Answer : Discrepancies often arise from variations in ionic strength, ligand availability (e.g., carbonate vs. sulfate), or redox conditions. For example, U²⁺ hydrates are highly insoluble in reducing environments but may oxidize to soluble U⁶⁺ species under aerobic conditions. Controlled experiments using Eh-pH diagrams and isotopic tracers (e.g., ²³⁸U/²³⁵U ratios) can isolate redox vs. ligand-complexation effects .
Q. What experimental designs are optimal for studying multigenerational effects of Uranium(2+) hydrate exposure in biological systems?
- Methodological Answer : Longitudinal studies with controlled dosing (e.g., chronic low-dose exposure in model organisms like Daphnia or rats) should integrate omics approaches (transcriptomics, metabolomics) to track cellular stress responses. Figure 2 in radiotoxicology studies outlines a framework combining histopathology, genomic instability assays, and uranium bioaccumulation measurements across generations .
Data Analysis and Interpretation
Q. How should researchers handle statistical uncertainties in uranium hydrate spectroscopic data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to deconvolute overlapping spectral peaks from U-O vibrations and water bending modes. For quantitative impurity analysis, use ICP-MS with internal standards (e.g., ²³⁵U spiking) to correct for matrix effects. Statistical validation via ANOVA or t-tests ensures reproducibility across experimental batches .
Q. What strategies validate computational models predicting Uranium(2+) hydrate stability under hydrothermal conditions?
- Methodological Answer : Compare density functional theory (DFT) simulations with high-pressure/high-temperature (HPHT) experimental data. For instance, discrepancies in predicted vs. observed phase transitions (e.g., UO₂·nH₂O → U₃O₈ under thermal stress) may indicate overlooked entropy contributions from hydrated ions. Calibration using in situ XRD or neutron scattering improves model accuracy .
Research Gaps and Future Directions
Q. What unanswered questions exist about Uranium(2+) hydrate’s role in nuclear fuel alteration?
- Advanced Discussion : Open questions include the kinetics of U²⁺ → U⁴⁺/U⁶⁺ oxidation in hydrated spent nuclear fuel (SNF) matrices and the role of microbial activity in accelerating corrosion. Future experiments could integrate electrochemical impedance spectroscopy (EIS) with biofilm assays to mimic SNF repository conditions .
Q. How can advanced imaging techniques improve understanding of uranium hydrate nucleation mechanisms?
- Advanced Discussion : Cryo-electron microscopy (cryo-EM) or atomic force microscopy (AFM) in liquid cells can capture real-time nucleation events at nanoscale resolution. Pairing these with synchrotron-based X-ray fluorescence microscopy (XFM) would map elemental distribution during phase formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
